molecular formula C23H19N3O B11709194 N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline

N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline

Cat. No.: B11709194
M. Wt: 353.4 g/mol
InChI Key: WFRLBCZRESHEIY-UHFFFAOYSA-N
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Description

N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline typically involves the condensation reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 4-methoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline can be compared with other Schiff bases and pyrazole derivatives:

    Schiff Bases: Similar compounds include N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]aniline and N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-chloroaniline. These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications.

    Pyrazole Derivatives: Compounds such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 1,3-diphenyl-1H-pyrazole-4-carboxylic acid are structurally related and exhibit similar chemical properties.

This compound stands out due to its unique combination of a pyrazole ring and a methoxyaniline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

1-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C23H19N3O/c1-27-22-14-12-20(13-15-22)24-16-19-17-26(21-10-6-3-7-11-21)25-23(19)18-8-4-2-5-9-18/h2-17H,1H3

InChI Key

WFRLBCZRESHEIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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